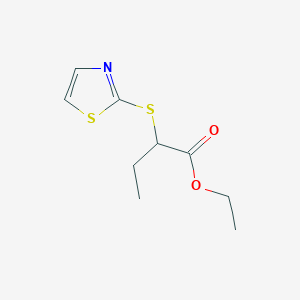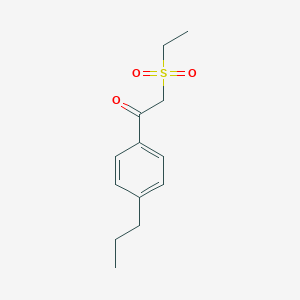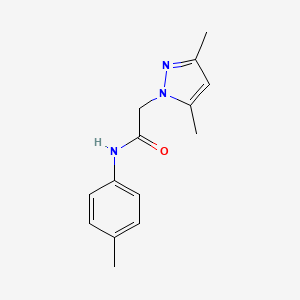
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone is a chemical compound that belongs to the class of sulfonyl ketones. It is commonly referred to as MK-677 or Ibutamoren. This compound has gained significant attention in the scientific community due to its potential to stimulate growth hormone secretion and increase muscle mass.
Mecanismo De Acción
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone acts as a selective agonist of the ghrelin receptor. This receptor is primarily expressed in the hypothalamus and pituitary gland and is known to stimulate growth hormone release. By activating the ghrelin receptor, MK-677 increases growth hormone secretion, which in turn can lead to an increase in lean body mass and bone density.
Biochemical and Physiological Effects:
In addition to its potential to increase growth hormone secretion, this compound has been shown to have several other biochemical and physiological effects. This compound can increase insulin-like growth factor 1 (IGF-1) levels, which is a hormone that is involved in the regulation of growth and metabolism. Additionally, MK-677 has been shown to increase appetite and improve sleep quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone in lab experiments is its potential to stimulate growth hormone secretion. This can be useful in studies that aim to investigate the effects of growth hormone on various physiological processes. However, one limitation of using this compound is that it can be expensive and difficult to obtain. Additionally, the long-term effects of MK-677 on human health are not well understood, and more research is needed to fully understand its safety profile.
Direcciones Futuras
There are several future directions that could be pursued in the study of 1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone. One potential area of research is the investigation of the long-term effects of this compound on human health. Additionally, more studies are needed to fully understand the mechanisms by which MK-677 stimulates growth hormone secretion and its effects on various physiological processes. Finally, the potential use of this compound in the treatment of various medical conditions, such as osteoporosis and muscle wasting, should be explored further.
Métodos De Síntesis
The synthesis of 1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone involves the reaction of 4-chlorobutyryl chloride with 3-methoxyaniline to form 1-(3-Methoxyphenyl)-4-chlorobutan-1-one. This compound is then reacted with sodium sulfite to obtain 1-(3-Methoxyphenyl)-2-(sodium sulfonate)butan-1-one. Finally, the reaction of this compound with ethyl chloroformate yields this compound.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone has been extensively studied for its potential to increase growth hormone secretion. This compound acts as a selective agonist of the ghrelin receptor, which is known to stimulate growth hormone release. Several studies have demonstrated that MK-677 can increase growth hormone levels in both young and elderly individuals. Additionally, this compound has been shown to increase lean body mass and improve bone density in elderly individuals.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-18-12-4-2-3-11(9-12)14(15)10-20(16,17)13-5-7-19-8-6-13/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHAWHBCUTSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)

![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)